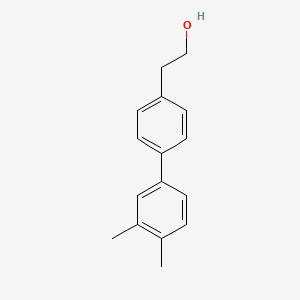

4-(3,4-Dimethylphenyl)phenethyl alcohol

Description

4-(3,4-Dimethylphenyl)phenethyl alcohol is a substituted phenethyl alcohol derivative characterized by a phenethyl backbone (C₆H₅CH₂CH₂OH) with a 3,4-dimethylphenyl group attached to the benzene ring. Phenethyl alcohols, in general, exhibit diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory activities, depending on their functional groups .

These analogs highlight the significance of substituent positioning and electronic effects on bioactivity and physicochemical properties.

Properties

IUPAC Name |

2-[4-(3,4-dimethylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-12-3-6-16(11-13(12)2)15-7-4-14(5-8-15)9-10-17/h3-8,11,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQVLSZUNJAEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3,4-Dimethylphenyl)phenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-(3,4-dimethylphenyl)phenethyl ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(3,4-Dimethylphenyl)phenethyl ketone or 4-(3,4-dimethylphenyl)benzoic acid.

Reduction: 4-(3,4-Dimethylphenyl)phenethyl alkane.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

- Antioxidant Activity : Research has demonstrated that phenethyl alcohol derivatives exhibit significant antioxidant properties. For instance, studies indicate that these compounds can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. It shows promise as a natural preservative in food products due to its ability to inhibit the growth of bacteria and fungi .

- Potential Anticancer Agent : Preliminary studies suggest that 4-(3,4-Dimethylphenyl)phenethyl alcohol may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

Material Science

- Polymer Modification : The compound is utilized in modifying polymers to enhance their properties. For example, it can be incorporated into polyvinyl alcohol (PVA) films to improve their mechanical strength and barrier properties for active food packaging applications .

- Coatings and Adhesives : Its lipophilic nature makes it suitable for use in coatings and adhesives where improved adhesion and water resistance are required .

Food Technology

- Flavoring Agent : Due to its pleasant aroma profile, this compound is used as a flavoring agent in the food industry. It can enhance the sensory attributes of various food products without compromising safety .

- Active Packaging : The compound's antioxidant properties lend themselves well to active packaging systems that extend shelf life by preventing oxidative degradation of food products .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2009 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with minimal toxicity to human cells. |

| MDPI Study (2018) | Antioxidant | Showed significant radical scavenging activity with potential therapeutic implications for oxidative stress-related diseases. |

| ResearchGate (2024) | Polymer Science | Highlighted improvements in mechanical properties of PVA films when modified with phenethyl alcohol derivatives. |

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)phenethyl alcohol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(3,4-Dimethylphenyl)phenethyl alcohol with its analogs:

*Note: Data for this compound are inferred from structural analogs.

Key Observations:

- Electronic Effects : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups alter electronic density, influencing receptor binding and metabolic stability .

Bioactivity and Pharmacological Profiles

Antioxidant Activity

- Hydroxytyrosol (3,4-Dihydroxyphenethyl alcohol) : Exhibits potent antioxidant activity due to catechol (3,4-dihydroxy) groups, which scavenge free radicals and chelate metals .

- Tyrosol (4-Hydroxyphenethyl alcohol) : Shows moderate antioxidant effects, primarily through radical scavenging .

- 3,4-Dimethoxyphenethyl alcohol : Reduced antioxidant activity compared to hydroxylated analogs, as methoxy groups are less effective at donating electrons .

Enzyme Inhibition

- 5-Lipoxygenase (5-LO) Inhibition :

- 3,4-Dimethoxyphenethyl esters of caffeic acid inhibit 5-LO by 50–70% at 1 μM, with bulky substituents (e.g., 3,4-dimethoxy) causing only a moderate reduction in activity .

- Ferulic acid esters with 3,4-dihydroxyphenethyl groups (e.g., compound 27 in ) retain inhibitory activity, suggesting hydroxyl groups can compensate for steric hindrance .

Antimicrobial and Cytotoxic Effects

- Phenethyl Alcohol : Base compound shows antimicrobial activity against Gram-positive bacteria .

- Hydroxytyrosol : Demonstrates cytotoxicity against cancer cells (e.g., IC₅₀ values of 20–33 μg/mL for human gastric and ovarian cancer cells) .

Metabolic and Stability Profiles

Biological Activity

4-(3,4-Dimethylphenyl)phenethyl alcohol is an aromatic alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of phenethyl derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be represented as follows:

- Molecular Formula : C16H18O

- Molecular Weight : 242.31 g/mol

This compound features a phenethyl backbone substituted with a dimethylphenyl group, which enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that phenethyl alcohols exhibit significant antimicrobial properties. A study on related compounds showed that phenethyl alcohol (PEA) demonstrated bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for PEA ranged from 90 to 180 mM, with corresponding bactericidal concentrations being 4- to 5-fold higher than MIC values .

Table 1: Antimicrobial Activity of Phenethyl Alcohol Derivatives

| Compound | Target Bacteria | MIC (mM) | Bactericidal Concentration (mM) |

|---|---|---|---|

| Phenethyl Alcohol | E. coli | 90 | 180 |

| S. aureus | 90 | 180 | |

| P. aeruginosa | 90 | 180 | |

| 4-(3,4-Dimethylphenyl)PEA | TBD (to be determined) | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity evaluations are critical for assessing the safety profile of new compounds. A comparative study involving resin composites containing phenethyl derivatives indicated that 4-(N,N-dimethylamino)phenethyl alcohol exhibited cytotoxicity levels similar to ethylamine benzoate when tested on human keratinocytes. The results showed no significant differences in cell viability after short-term exposure (1 hour), while longer exposure (24 hours) indicated reduced viability compared to control groups .

Table 2: Cytotoxicity Results of Phenethyl Alcohol Derivatives

| Compound | Cell Viability (1h) (%) | Cell Viability (24h) (%) |

|---|---|---|

| Ethylamine Benzoate | 99.26 | 48.44 |

| 4-(N,N-dimethylamino)PEA | 94.85 | 38.06 |

| Control | 100 | TBD |

The biological activity of phenethyl alcohols is often attributed to their ability to disrupt cellular membranes. Studies have shown that PEA increases the permeability of bacterial membranes, leading to ion leakage and subsequent cell death . This mechanism is particularly effective against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

Q & A

Q. What are the common synthetic routes for 4-(3,4-Dimethylphenyl)phenethyl alcohol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions. For example:

- Step 1: React 3,4-dimethylacetophenone with ethylene oxide under acidic conditions to form the phenethyl backbone .

- Step 2: Reduce the intermediate ketone to alcohol using NaBH₄ or LiAlH₄.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Key Challenge: Steric hindrance from 3,4-dimethyl groups may reduce reaction yields; elevated temperatures (60–80°C) and prolonged reaction times (24–48 hrs) are recommended .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

Q. What are the key physicochemical properties of this compound?

Q. How do steric effects from 3,4-dimethyl groups influence derivatization reactions (e.g., esterification or etherification)?

Methodological Answer:

Q. How can researchers resolve contradictions in reported solubility data across solvents?

Methodological Answer:

- Systematic Testing: Use a standardized shake-flask method:

- Example Conflict: Reported solubility in ethanol varies from 50 mg/mL to 150 mg/mL for analogs. Contamination by residual solvents (e.g., ethyl acetate) may skew results; ensure purity via GC-MS .

Q. How to design a study assessing the biological activity of this compound, leveraging structural analogs?

Methodological Answer:

- Hypothesis-Driven Approach:

- Target Selection: Prioritize enzymes inhibited by phenethyl alcohols (e.g., tyrosinase or acetylcholinesterase) .

- Assay Design: Use 4-hydroxy-3-methoxyphenethanol (homovanillyl alcohol) as a positive control .

- Dose Range: Test 0.1–100 µM concentrations in cell-based assays (e.g., MTT for cytotoxicity) .

- Data Interpretation: Compare IC₅₀ values with analogs to quantify substituent effects (e.g., methyl vs. methoxy groups) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.